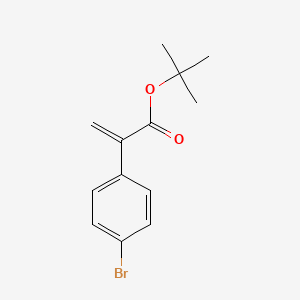
(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that combines a fluorenyl group with an oxazolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps. One common method includes the reaction of fluorenylmethanol with an oxazolidine derivative under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反应分析
Types of Reactions
(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group into a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the fluorenyl or oxazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学研究应用
Chemistry
In chemistry, (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe or a ligand in studying enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, while the oxazolidine ring can form hydrogen bonds with proteins. These interactions can modulate biological pathways and affect cellular functions.
相似化合物的比较
Similar Compounds
- (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
What sets (9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate apart from similar compounds is its combination of the fluorenyl group with the oxazolidine ring. This unique structure provides distinct reactivity and stability, making it valuable for specific applications in research and industry.
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3 |
InChI 键 |
CIAGXVSCTOUOBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


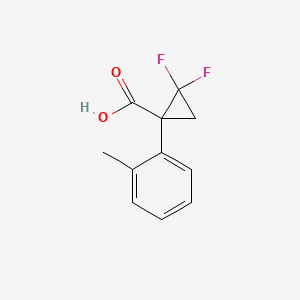
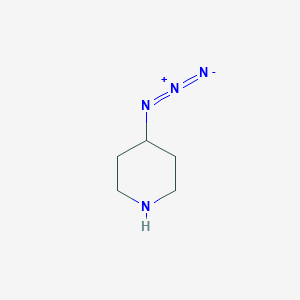

![9-Amino-3-((benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13647903.png)

![4'-(4-Bromonaphthalen-1-yl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13647911.png)
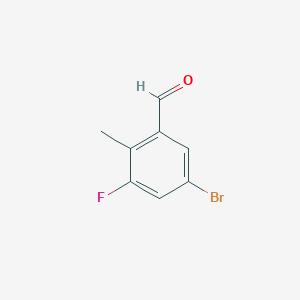
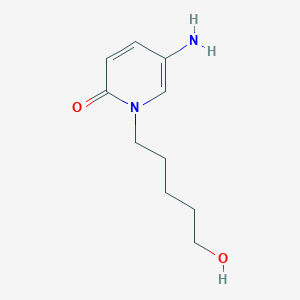
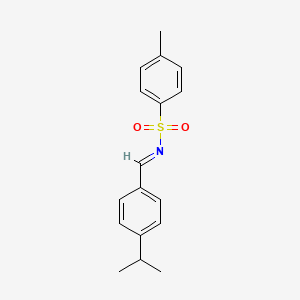
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
